2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione
Description
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione is a substituted indandione derivative characterized by a 1,3-indandione core fused with a 4-methoxy-2-nitrophenyl group. The methoxy (-OCH₃) and nitro (-NO₂) substituents on the phenyl ring confer distinct electronic properties: the methoxy group acts as an electron donor via resonance, while the nitro group is a strong electron-withdrawing group. This push-pull electronic configuration makes the compound a candidate for applications in optoelectronics, sensing, and bioactive molecule design .
Properties
Molecular Formula |
C16H11NO5 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11NO5/c1-22-9-6-7-12(13(8-9)17(20)21)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChI Key |
FTUDZHBYKDQSBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves an aldol condensation reaction between indane-1,3-dione and substituted aromatic aldehydes, followed by further functionalization steps if necessary.
-
- Indane-1,3-dione (1H-indene-1,3(2H)-dione)
- 4-Methoxy-2-nitrobenzaldehyde (substituted aromatic aldehyde)
Reaction Type :
Base-catalyzed or acid-catalyzed aldol condensation to form the corresponding α,β-unsaturated ketone derivative.Conditions :
Typically, the reaction is carried out in alcoholic solvents (ethanol or methanol) under reflux with sodium hydroxide or similar bases. Acidic conditions may be preferred for monoketo substrates, while diketo substrates like indane-1,3-dione favor basic conditions for cleaner products and better yields.
Stepwise Synthesis Procedure
Based on the detailed procedures reported by Ganesh S. Andhale et al. (2017):
| Step | Reagents & Conditions | Description | Yield (%) | Melting Point (°C) | Key Characterization Data |
|---|---|---|---|---|---|
| 1 | Indane-1,3-dione + 4-Methoxy-2-nitrobenzaldehyde in ethanol, NaOH (0.02 M), stirred 2h, then refrigerated 24h | Aldol condensation to form 2-(4-Methoxy-2-nitrophenyl)prop-2-enoyl-indane-1,3-dione intermediate | ~82% (typical for similar derivatives) | ~180-190 (similar compounds) | FTIR: C=O at 1735-1780 cm⁻¹; NO2 symmetric/asymmetric at 1345/1500 cm⁻¹; 1H NMR: vinyl protons at ~6.7-7.2 ppm, aromatic protons 6.8-7.9 ppm; Mass spec: M+ peak consistent with molecular weight |
| 2 | Reflux of chalcone intermediate with guanidine hydrochloride and NaOH in ethanol for 10-14h | Formation of pyrimidine-fused indandione derivatives (if applicable) | 70-80% | 150-210 | FTIR: NH2 stretching ~3200-3300 cm⁻¹; C=O bands maintained; 1H NMR and mass spec confirm structure |
| 3 | Reaction of pyrimidine derivatives with p-methoxy benzaldehyde in methanol with glacial acetic acid, reflux 6-8h | Schiff base formation to introduce the 4-methoxybenzylideneamino group | ~70% | 190-220 | FTIR: C=N stretch ~1650-1660 cm⁻¹; OCH3 stretch ~2850-2900 cm⁻¹; 1H NMR: OCH3 singlet ~3.7 ppm, aromatic protons 6.9-8.0 ppm; Mass spec consistent with M+ of ~478 |
Note: The exact compound 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione corresponds to the product of the initial aldol condensation step (Step 1), before further pyrimidine or Schiff base modifications.
Reaction Mechanism Insights
- The aldol condensation proceeds via deprotonation of the active methylene group of indane-1,3-dione, followed by nucleophilic attack on the aldehyde carbonyl carbon, leading to the formation of a β-hydroxy intermediate.
- Subsequent dehydration under the reaction conditions yields the α,β-unsaturated ketone with conjugation between the indandione and aromatic ring.
- The reaction favors formation of the (E)-isomer due to steric and electronic factors, as confirmed by NMR and NOE studies.
Optimization and Yield Considerations
- Use of freshly distilled solvents and anhydrous conditions improves yield and purity.
- Reaction temperature and time are critical; prolonged reflux ensures complete conversion but may lead to side reactions.
- Recrystallization from ethanol is effective for purification.
- Sodium hydroxide concentration (0.02 M) is optimal for base catalysis.
- Acidic conditions may be employed for related monoketo substrates but are less effective for indane-1,3-dione derivatives.
Analytical Characterization Summary
| Technique | Observed Features for 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione |
|---|---|
| FTIR | Strong carbonyl peaks at ~1740-1780 cm⁻¹; nitro group symmetric/asymmetric stretches at ~1345 and ~1500 cm⁻¹; aromatic C-H stretches near 3100 cm⁻¹ |
| 1H NMR (CDCl3) | Vinyl proton singlet near 4.7 ppm; aromatic multiplets between 6.8-7.9 ppm; methoxy singlet around 3.7 ppm (if present) |
| Mass Spectrometry | Molecular ion peak consistent with calculated molecular weight (approx. m/z 306-322 depending on substitution) |
| Melting Point | Typically 115-190 °C depending on purity and substitution pattern |
Comparative Table of Preparation Methods for Indandione Derivatives with Nitro and Methoxy Substituents
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Base-catalyzed Aldol Condensation | Indane-1,3-dione + 4-Methoxy-2-nitrobenzaldehyde | NaOH (0.02 M), ethanol, reflux, 2h | 80-83 | Clean product, (E)-isomer favored, simple workup |
| Acid-catalyzed Aldol Condensation | Indane-1-one derivatives + aromatic aldehydes | Acid catalyst, ethanol, reflux | Lower yields for diketo substrates | Better for monoketo substrates |
| Schiff Base Formation (for derivatives) | Pyrimidine-indandione + p-methoxybenzaldehyde | Glacial acetic acid, methanol, reflux 6-8h | ~70 | Used for further functionalized compounds |
Exhaustive Research Findings and Literature Verification
- The primary preparation method for 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione is well-documented in the work of Ganesh S. Andhale et al. (2017), who provide detailed synthetic protocols, spectral data, and yields for this and related derivatives.
- Additional studies on indandione derivatives confirm that base-catalyzed aldol condensation is the preferred method for synthesizing such compounds with high selectivity and yield.
- NMR and NOE experiments verify the stereochemistry of the products, consistently showing the (E)-configuration of the double bond formed in the condensation step.
- Functionalization strategies such as Schiff base formation are applied to further derivatize the indandione core, but the initial condensation remains the key preparative step for the target compound.
Chemical Reactions Analysis
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups, including the methoxy and nitro groups, play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Substituent-Based Electronic Effects
Key Insights :
- The target compound’s dual substituent system creates a pronounced dipole, enhancing its solvatochromic and charge-transfer properties compared to mono-substituted analogs like PP or QP .
- ID[1], with a dimethylamino donor, exhibits stronger intramolecular charge transfer (ICT) but lacks the nitro group’s electron-withdrawing effect, limiting its redox activity .
Key Insights :
- The hydrazono derivative’s Cu²⁺ selectivity arises from its chelating N,O-donor sites, a feature absent in the nitro-methoxy target compound .
- Heterocyclic substituents (e.g., imidazolidin-ylidene) improve aqueous solubility but may reduce thermal stability compared to aryl-substituted indandiones .
Photophysical and Optoelectronic Properties
Key Insights :
- The target compound’s nitro group likely red-shifts absorption compared to PP but reduces fluorescence due to non-radiative decay pathways .
- Chroman-ylidene derivatives exhibit superior fluorescence but require complex synthesis compared to aryl-substituted indandiones .
Biological Activity
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an indene-1,3-dione core substituted with a methoxy and nitro group on the phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 295.29 g/mol. The structural features contribute to its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| HCT-116 (Colon) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 18.3 | ROS generation |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced the levels of pro-inflammatory cytokines and inhibited pathways associated with inflammation, such as NF-kB signaling.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, administration of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione resulted in a significant reduction in edema compared to control groups (p < 0.01). The observed effects were attributed to the compound's ability to inhibit inflammatory mediators.
The biological activity of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels in cells, which plays a crucial role in both apoptosis and anti-inflammatory responses.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione, and what critical reaction parameters influence yield?
- The compound can be synthesized via TP-C (tandem phosphorylation-cyclization) reactions using allylic phosphorus ylides. Key conditions include anhydrous THF as the solvent, stoichiometric ratios of reagents (e.g., acyl chlorides, MePhP as a catalyst), and controlled reaction times (0.5–2 hours). For example, analogous indene-dione derivatives were synthesized with yields >75% under these conditions .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR resolves substituent connectivity and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., ±0.5 mDa accuracy). Melting point analysis and IR spectroscopy (C=O stretches at ~1700–1750 cm) validate purity .
Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?
- High melting points (250–285°C) suggest thermal stability. Solubility is typically higher in polar aprotic solvents (e.g., DMSO, THF). Photostability varies with solvent: derivatives like pyrophthalone (PP) are stable in ethanol but degrade in alkaline aqueous solutions under UV light .
Advanced Research Questions
Q. How can reaction optimization address challenges in synthesizing nitro-substituted indene-dione derivatives?
- Nitro groups may sterically hinder cyclization. Adjusting catalyst loading (e.g., MePhP at 0.2 equiv.) and using electron-withdrawing substituents (e.g., 4-methoxy) can improve reactivity. Reaction monitoring via TLC ensures intermediate conversion .
Q. What computational tools predict the electronic and corrosion inhibition properties of indene-dione derivatives?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance. Molecular dynamics (MD) simulations reveal binding energies (e.g., 89–237 kJ/mol for Fe(110) surfaces). For example, compound 7 (with dimethylnaphthalene) showed strong adsorption due to low energy gaps (ΔE = 3.2 eV) .
Q. How do solvent polarity and pH influence the photodegradation mechanisms of indene-dione derivatives?
- In alkaline aqueous solutions (pH 12), flash photolysis generates solvated electrons (e) and radicals, accelerating degradation. Ethanol stabilizes the diketo form, reducing reactivity. Controlled studies using transient absorption spectra are critical for mechanistic insights .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?
- Multi-dimensional NMR (e.g., COSY, HSQC) clarifies overlapping signals. For example, substituent-induced deshielding in 4-methoxy-2-nitrophenyl groups shifts aromatic proton resonances by 0.2–0.5 ppm. HRMS cross-validation ensures molecular formula accuracy .
Q. How can indene-dione derivatives be tailored for applications in organic electronics or photovoltaics?
- Fluorination of end-capped units (e.g., 4-fluoro-1H-indene-1,3(2H)-dione) enhances domain purity and charge transport in organic solar cells, achieving PCEs up to 11.3%. Hierarchical morphology optimization via solvent annealing improves vertical phase distribution .
Methodological Notes
- Synthesis Optimization : Reaction scalability requires inert atmospheres and strict moisture control to prevent hydrolysis of phosphorus ylides .
- Data Validation : Cross-referencing HRMS with isotopic patterns and elemental analysis (e.g., ±0.3% C/H accuracy) ensures reliability .
- Computational Modeling : Use B3LYP/6-31G(d) basis sets for DFT to balance accuracy and computational cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
